![molecular formula C4H13Br2N5S B020805 VUF 8430 dihydrobromide CAS No. 100130-32-3](/img/structure/B20805.png)
VUF 8430 dihydrobromide
Overview
Description
VUF 8430 dihydrobromide is a potent and high affinity H4 agonist . It displays moderate affinity for H3 receptors and weak partial agonist activity at H2 receptors . It has a 33-fold selectivity over the histamine H3 receptor and negligible affinity for the other histamine receptor .
Molecular Structure Analysis
The chemical formula of VUF 8430 dihydrobromide is C4H13Br2N5S . Its exact mass is 412.93 and its molecular weight is 415.110 . The elemental composition includes C, 23.15; H, 3.16; Br, 38.50; N, 23.62; O, 3.85; S, 7.72 .
Chemical Reactions Analysis
VUF 8430 dihydrobromide is a potent histamine H4 receptor agonist . It displays moderate affinity for H3 receptors and weak partial agonist activity at H2 receptors .
Physical And Chemical Properties Analysis
VUF 8430 dihydrobromide is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature . The CAS number for VUF 8430 dihydrobromide is 100130-32-3 .
Scientific Research Applications
Histamine H4 Receptor Agonist
VUF 8430 dihydrobromide is a potent histamine H4 receptor agonist . It has a 33-fold selectivity over the histamine H3 receptor and negligible affinity for the other histamine receptors . This makes it a valuable tool in the study of histamine receptors and their role in various physiological processes.
Biochemical and Physiological Actions
The compound has been used in studies to understand its biochemical and physiological actions . It has been found to have significant effects on the histamine H4 receptor, which plays a crucial role in the immune response and inflammation.
Molecular Structure Studies
With an empirical formula of C4H11N5S·2HBr and a molecular weight of 323.05 , VUF 8430 dihydrobromide has been used in molecular structure studies. Its unique structure allows researchers to study its interactions with other molecules and its behavior under various conditions.
Pharmacological Research
VUF 8430 dihydrobromide is used in pharmacological research due to its potent activity on the histamine H4 receptor . It helps in understanding the role of histamine receptors in drug action and the development of new therapeutic agents.
Solubility Studies
The compound has a solubility of 24 mg/mL in deionized water . This property is important in drug formulation and delivery studies.
Safety and Toxicity Studies
VUF 8430 dihydrobromide has certain hazard classifications such as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s used in safety and toxicity studies to understand its effects on the human body and to develop safety measures for its handling and use.
Safety And Hazards
properties
IUPAC Name |
2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5S.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,7,8)(H4,5,6,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWJSTKHQMIXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N=C(N)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Br2N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142970 | |
Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VUF 8430 dihydrobromide | |
CAS RN |
100130-32-3 | |
Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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